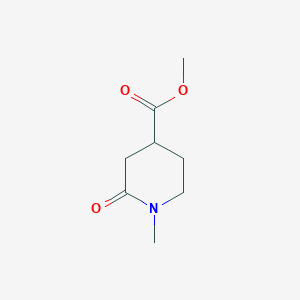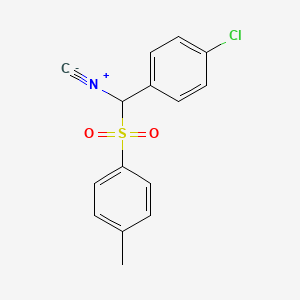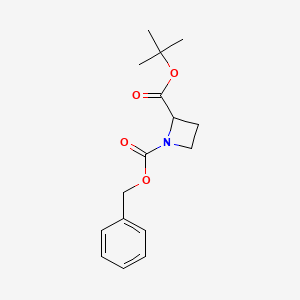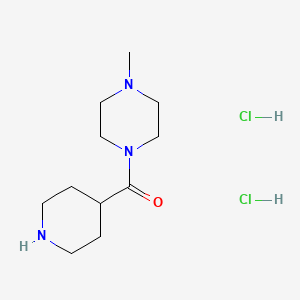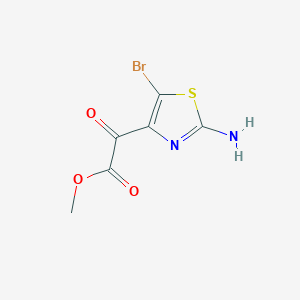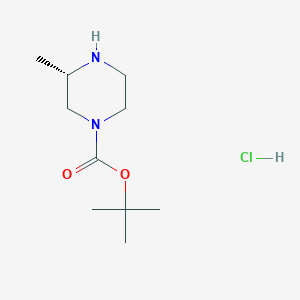![molecular formula C17H19ClFNO B1389108 N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine CAS No. 1040685-42-4](/img/structure/B1389108.png)
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine, also known as N-CFMB, is a compound used in organic synthesis and scientific research. It is a versatile organic compound that can be used as a precursor for the synthesis of a variety of compounds. N-CFMB is a very important compound in the field of synthetic chemistry, as it can be used to synthesize a wide range of compounds, from pharmaceuticals to food additives. N-CFMB has also been used in a variety of scientific research applications, such as drug discovery, materials science, and biochemistry.
Applications De Recherche Scientifique
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, such as pharmaceuticals and food additives. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has also been used in drug discovery, materials science, and biochemistry. In drug discovery, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of compounds that can be used to develop new drugs. In materials science, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of polymers and other materials. In biochemistry, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is an organic compound that acts as a precursor for the synthesis of a variety of compounds. The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is based on its ability to react with aldehydes and ketones to form the desired product. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine reacts with aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine with aldehydes and ketones is usually carried out in an inert atmosphere, such as nitrogen or argon.
Effets Biochimiques Et Physiologiques
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The biochemical and physiological effects of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine depend on the compound that is synthesized. For example, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine can be used to synthesize pharmaceuticals and food additives, which can have different biochemical and physiological effects. In general, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is not toxic and does not have any known adverse effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The advantages of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments include its low cost and ease of synthesis. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is also a very stable compound and does not react with other compounds in the reaction mixture. The main limitation of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments is that it can be difficult to control the reaction conditions and the desired product may not be obtained.
Orientations Futures
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used in a variety of scientific research applications. In the future, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to synthesize a variety of compounds, such as pharmaceuticals, food additives, and materials. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could also be used to study the structure and function of proteins and other biological molecules. Additionally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to develop new drugs and materials. Finally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to study the biochemical and physiological effects of compounds synthesized from N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c1-3-14(21-17-7-5-4-6-12(17)2)11-20-13-8-9-16(19)15(18)10-13/h4-10,14,20H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHGAWLIRHEOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=C(C=C1)F)Cl)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



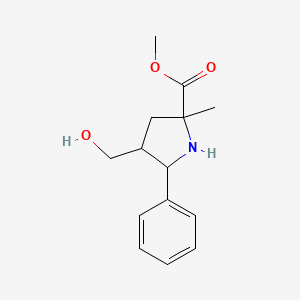
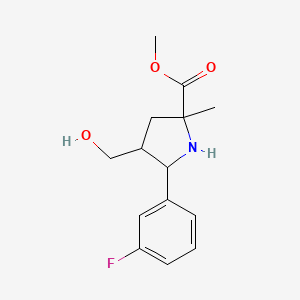


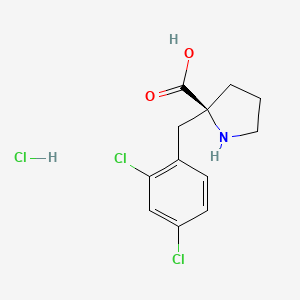
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
